molecular formula C17H22N2O B5513628 2,7,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol

2,7,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol

Cat. No. B5513628
M. Wt: 270.37 g/mol
InChI Key: MWIBNEMXTPEKAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinolinol derivatives involves innovative approaches, including environmentally benign methods. For instance, a one-pot, multicomponent tandem synthesis can yield structurally diverse polycyclic hybrids via a solid state melt reaction. This method emphasizes sustainability by employing environmentally friendly processes, demonstrating the innovative pathways to synthesize complex molecules like quinolinol derivatives (Mani et al., 2023).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives is typically elucidated through sophisticated spectroscopic techniques and X-ray diffraction (XRD) analysis. These studies reveal the formation of new rings, bonds, and stereocenters with precise diastereomeric control, underlying the complex architecture of these molecules (Mani et al., 2023).

Chemical Reactions and Properties

Quinolinol derivatives engage in a variety of chemical reactions, demonstrating their versatile chemical properties. For example, cascade nitration/cyclization reactions can construct the pyrrolo[4,3,2-de]quinolinone scaffold, showcasing the compounds' capability to undergo complex transformations with excellent functional group tolerance (Liu et al., 2014). This versatility is crucial for their potential applications in various chemical and pharmaceutical fields.

Physical Properties Analysis

The physical properties of quinolinol derivatives, such as solubility and crystallinity, are critical for their application and synthesis. These properties are often influenced by the molecular structure, with specific substitutions on the quinoline ring affecting solubility and other physical characteristics crucial for their practical use in synthesis and formulation.

Chemical Properties Analysis

The chemical properties of quinolinol derivatives, including reactivity, stability, and interaction with biological targets, are shaped by their unique molecular frameworks. These compounds can exhibit potent biological activity due to their interaction with key enzymes or receptors, highlighting their importance in medicinal chemistry and pharmaceutical research. Their broad-spectrum antibacterial activity, for instance, showcases the potential of quinolinol derivatives in developing new therapeutic agents (Rosen et al., 1988).

properties

IUPAC Name

2,7,8-trimethyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-11-6-7-14-16(12(11)2)18-13(3)15(17(14)20)10-19-8-4-5-9-19/h6-7H,4-5,8-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIBNEMXTPEKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7,8-Trimethyl-3-(pyrrolidin-1-ylmethyl)quinolin-4-ol

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